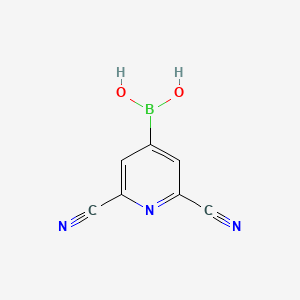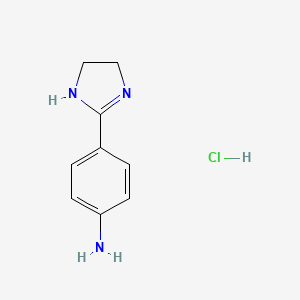
2,6-Dicyanopyridine-4-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dicyanopyridine-4-boronic acid, commonly known as DCPB, is an organic compound with a wide range of applications in scientific research. DCPB belongs to the family of boronic acids, which are organic compounds with a boron atom attached to a carboxylic acid group. The boron atom acts as a Lewis acid, which can form complexes with Lewis bases such as amines and alcohols. This property makes DCPB a useful reagent in organic synthesis, as it can be used to form boronic esters, which are useful intermediates in organic synthesis. DCPB is also used in the synthesis of biologically active compounds, such as pharmaceuticals, and has been found to have interesting biochemical and physiological effects. In
Applications De Recherche Scientifique
Sensing Applications
2,6-Dicyanopyridine-4-boronic acid: is utilized in sensing applications due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions. This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems . The compound’s ability to form complexes with sugars and other diol-containing molecules makes it an excellent candidate for the detection of biological analytes.
Biological Labelling and Protein Manipulation
In the realm of biochemistry, boronic acids are employed for labelling proteins, manipulating them, and modifying their structures2,6-Dicyanopyridine-4-boronic acid can be used to label cell surface carbohydrates, providing a means to track cellular processes or to isolate specific cell types .
Therapeutic Development
The boronic acid moiety of 2,6-Dicyanopyridine-4-boronic acid is significant in the development of therapeutics. Its ability to bind to various biological molecules can be harnessed to create new drugs, particularly those targeting enzymatic pathways or cancer cells .
Separation Technologies
This compound can be applied in separation technologies due to its selective binding properties. It can be used to separate and purify glycoproteins and other diol-containing compounds in complex mixtures, which is valuable in both research and industrial processes .
Suzuki–Miyaura Cross-Coupling
2,6-Dicyanopyridine-4-boronic acid: is a potential reagent in Suzuki–Miyaura cross-coupling reactions. This reaction is widely used for forming carbon-carbon bonds in organic synthesis, and the stability and reactivity of boronic acids make them suitable for such applications .
Material Science and Polymer Chemistry
In material science, boronic acids are incorporated into polymers for their dynamic covalent bonding capabilities2,6-Dicyanopyridine-4-boronic acid can be used to create smart materials that respond to environmental stimuli, such as changes in pH, temperature, or the presence of specific analytes .
Mécanisme D'action
Target of Action
The primary target of 2,6-Dicyanopyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM cross-coupling reaction, 2,6-Dicyanopyridine-4-boronic acid interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The SM cross-coupling reaction is the primary biochemical pathway affected by 2,6-Dicyanopyridine-4-boronic acid . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which are crucial in various chemical synthesis processes .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , which may suggest good bioavailability.
Result of Action
The result of the action of 2,6-Dicyanopyridine-4-boronic acid is the successful formation of carbon-carbon bonds via the SM cross-coupling reaction . This contributes to the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Dicyanopyridine-4-boronic acid. For instance, the compound is known to be stable and environmentally benign . .
Propriétés
IUPAC Name |
(2,6-dicyanopyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BN3O2/c9-3-6-1-5(8(12)13)2-7(4-10)11-6/h1-2,12-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZLTWHPZZRADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)C#N)C#N)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dicyanopyridine-4-boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate](/img/structure/B6343524.png)
![2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride; 98%](/img/structure/B6343525.png)






